molecular formula C15H15N3OS B2509879 N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide CAS No. 701201-74-3

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide

Cat. No.: B2509879
CAS No.: 701201-74-3
M. Wt: 285.37
InChI Key: APVCLPNLSIOMNZ-UHFFFAOYSA-N
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Description

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide is a complex organic compound that features a unique structure combining an imidazo-thiazole ring with a cyclopropane carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The reaction conditions often require the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to facilitate the formation of the imidazo-thiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopropane ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo-thiazole ring system is known to bind to active sites of enzymes, potentially inhibiting their activity . This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide is unique due to the presence of the cyclopropane carboxamide group, which may confer additional stability and specificity in its interactions with biological targets compared to other imidazo-thiazole derivatives.

Properties

IUPAC Name

N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c19-14(11-1-2-11)16-12-5-3-10(4-6-12)13-9-18-7-8-20-15(18)17-13/h3-6,9,11H,1-2,7-8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVCLPNLSIOMNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C3=CN4CCSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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